molecular formula C7H5ClFI B1620674 4-Chloro-2-fluoro-5-iodotoluene CAS No. 202982-69-2

4-Chloro-2-fluoro-5-iodotoluene

Cat. No. B1620674
M. Wt: 270.47 g/mol
InChI Key: FAOXSYMVXHAUFV-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-iodotoluene is a chemical compound with the molecular formula C7H5ClFI . It has a molecular weight of 270.47 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-5-iodotoluene consists of a benzene ring with a chlorine atom, a fluorine atom, and an iodine atom attached to it . The exact positions of these atoms on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-5-iodotoluene has a boiling point of 243.1ºC at 760mmHg and a density of 1.879g/cm3 .

Scientific Research Applications

  • Organic Chemistry Synthesis

    • “4-Chloro-2-fluoro-5-iodotoluene” could be used as a building block in the synthesis of more complex organic molecules. The presence of different halogens (chlorine, fluorine, and iodine) makes it a versatile reagent for various substitution reactions .
    • It could be used to synthesize 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine .
  • Organic Synthesis : Halogenated toluenes like “4-Chloro-2-fluoro-5-iodotoluene” are often used as intermediates in the synthesis of other organic compounds. They can undergo various reactions such as nucleophilic aromatic substitution, Grignard reactions, and palladium-catalyzed coupling reactions .

  • Pharmaceuticals : Halogenated toluenes are used in the synthesis of pharmaceuticals. The halogens can be replaced with other functional groups to create a wide variety of compounds .

  • Agrochemicals : Halogenated toluenes are used in the synthesis of agrochemicals such as pesticides and herbicides .

  • Dyes and Pigments : Halogenated toluenes can be used in the synthesis of dyes and pigments .

  • Polymers : Halogenated toluenes can be used in the synthesis of polymers. They can act as monomers that are polymerized to form polymers .

  • Analytical Chemistry : “4-Chloro-2-fluoro-5-iodotoluene” could be used as a standard or reagent in various analytical chemistry techniques .

Safety And Hazards

While specific safety and hazard data for 4-Chloro-2-fluoro-5-iodotoluene is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-chloro-5-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOXSYMVXHAUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378615
Record name 4-Chloro-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-iodotoluene

CAS RN

202982-69-2
Record name 1-Chloro-5-fluoro-2-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZX Wang, W Duan, LI Wiebe, J Balzarini… - … and Nucleic Acids, 2001 - Taylor & Francis
A group of unnatural 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluorobenzenes having a variety of C-5 substituents (H, Me, F, Cl, Br, I, CF 3 , CN, NO 2 , NH 2 ), designed as thymidine mimics, …
Number of citations: 40 www.tandfonline.com

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